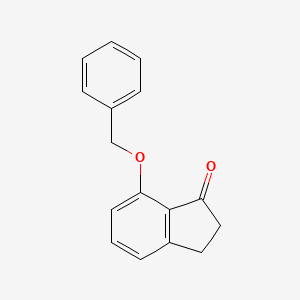

3-(2-(4-Hydroxy-3,5-diiodostyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

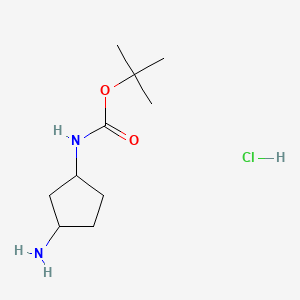

The compound “3-(2-(4-Hydroxy-3,5-diiodostyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate” is a specialty chemical with a CAS number of 145876-11-5 . It is used in various fields such as pharmaceuticals, organic electronics, and fluorescence imaging.

Molecular Structure Analysis

The molecular formula of this compound is C21H21I2NO4S . It has an average mass of 637.270 Da and a monoisotopic mass of 636.928040 Da .Physical And Chemical Properties Analysis

The compound has a molecular weight of 637.27 . It is recommended to store it in a dry environment at 2-8°C . The boiling point is not specified .Scientific Research Applications

Mechanism of Bond Cleavage in Lignin Model Compounds

The study by Yokoyama (2015) explores the acidolysis mechanism of lignin model compounds, focusing on the cleavage of the β-O-4 bond. Although the specific compound is not directly mentioned, this research provides insights into the chemical behavior and reactivity of complex organic structures under acidolysis, which might be relevant for understanding the reactivity of substituted indolium compounds in similar contexts. The significance of the γ-hydroxymethyl group presence and the hydride transfer mechanism in the acidolysis process were highlighted, offering a foundation for further investigations into the reactivity of sulfonated indolium derivatives (Yokoyama, 2015).

Indolylarylsulfones as HIV-1 Inhibitors

Famiglini and Silvestri (2018) discuss the structure-activity relationship (SAR) studies of indolylarylsulfones, a potent class of HIV-1 non-nucleoside reverse transcriptase inhibitors. This review emphasizes the chemical modifications that improve the antiviral profile of sulfone compounds, which may provide a chemical framework for the development of new therapeutic agents using the core structure of the specified compound for similar bioactivities (Famiglini & Silvestri, 2018).

Oxidation of Sulfur Compounds by Photocatalysis

Cantau et al. (2007) investigate the photocatalytic treatment of sulfur compounds, which could offer insights into the environmental applications of similar sulfonated compounds for pollution control and treatment. The study examines the efficiency of various photocatalytic processes, potentially relevant for the environmental decontamination applications of sulfonated indolium derivatives (Cantau et al., 2007).

Hydrogen Bonding in Solvent Mixtures

Kiefer, Noack, and Kirchner (2011) review the hydrogen bonding interactions of dimethyl sulfoxide (DMSO) with cosolvents. This research might provide a theoretical basis for understanding how the sulfonate group in the specified compound could engage in hydrogen bonding and interact with various biological and chemical entities, affecting its solubility, reactivity, and potential for use in drug delivery systems (Kiefer et al., 2011).

Metabolism of Organosulfur Compounds by Sulfate-Reducing Bacteria

The study by Lie, Leadbetter, and Leadbetter (1998) on the utilization of sulfonic acids by sulfate-reducing bacteria could shed light on the biological degradation and potential environmental impact of sulfonated compounds. Understanding the metabolic pathways involved in the breakdown of such compounds could inform their safe and effective use in various applications (Lie et al., 1998).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. Its unique structure suggests potential applications in various fields, but the exact biological or chemical mechanisms are not provided.

properties

IUPAC Name |

3-[2-[(E)-2-(4-hydroxy-3,5-diiodophenyl)ethenyl]-3,3-dimethylindol-1-ium-1-yl]propane-1-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21I2NO4S/c1-21(2)15-6-3-4-7-18(15)24(10-5-11-29(26,27)28)19(21)9-8-14-12-16(22)20(25)17(23)13-14/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H,26,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPKEYWHHIHKEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=C(C(=C3)I)O)I)CCCS(=O)(=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC(=C(C(=C3)I)O)I)CCCS(=O)(=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21I2NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

637.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(4-Hydroxy-3,5-diiodostyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)octan-1-one](/img/structure/B598728.png)

![5-Bromo-1-propyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B598729.png)

![7-Methoxy-2-methylimidazo[1,2-a]pyridine](/img/structure/B598735.png)

![Carbamic acid, [(1S)-3-cyano-1-formylpropyl]-, 1,1-dimethylethyl ester (9CI)](/img/no-structure.png)

![(2S,5S)-1-[[(2S,5S)-2,5-diphenylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-diphenylpyrrolidine;tetrafluoroborate](/img/structure/B598742.png)

![Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B598748.png)